Ethyl 9-[(furan-2-yl)methyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate
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Overview
Description
Ethyl 9-[(furan-2-yl)methyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate is a complex organic compound featuring a unique tetracyclic structure. This compound is characterized by the presence of a furan ring, an ethyl ester group, and multiple heteroatoms, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-[(furan-2-yl)methyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate typically involves multi-step organic reactions. The process often starts with the formation of the furan ring, followed by the construction of the tetracyclic core through a series of cyclization reactions. Key reagents and catalysts used in these steps include palladium catalysts for coupling reactions and strong acids or bases for cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-[(furan-2-yl)methyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetracyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furanones, while reduction of the ester group produces the corresponding alcohol .
Scientific Research Applications
Ethyl 9-[(furan-2-yl)methyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 9-[(furan-2-yl)methyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(furan-2-yl)methyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 2-[(furan-2-yl)methyl]-4-methyl-3-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 9-[(furan-2-yl)methyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate stands out due to its unique tetracyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H21NO5 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 9-(furan-2-ylmethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate |
InChI |
InChI=1S/C23H21NO5/c1-3-26-23(25)19-14(2)29-22-17-9-5-4-8-16(17)21-18(20(19)22)12-24(13-28-21)11-15-7-6-10-27-15/h4-10H,3,11-13H2,1-2H3 |
InChI Key |
CRYUXMKGTKAVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)CC5=CC=CO5)C |
Origin of Product |
United States |
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